1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde
Description
Properties
CAS No. |
618098-63-8 |
|---|---|
Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13ClN2O/c1-12-5-7-13(8-6-12)17-14(11-21)10-20(19-17)16-4-2-3-15(18)9-16/h2-11H,1H3 |
InChI Key |
VJFSWQGVDWWKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Vilsmeier-Haack reaction enables simultaneous pyrazole ring formation and aldehyde functionalization. In this method, 3-chlorophenylhydrazine reacts with 4-methylacetophenone in the presence of the Vilsmeier reagent (dimethylformamide (DMF) and phosphoryl chloride (POCl3)). The mechanism proceeds through hydrazone intermediate formation, followed by cyclization and electrophilic formylation at position 4 of the pyrazole ring.
Procedure and Optimization
A mixture of 3-chlorophenylhydrazine (0.01 mol) and 4-methylacetophenone (0.01 mol) in DMF (14.6 mL) is treated dropwise with POCl3 (19.10 mL) under stirring. The reaction is refluxed at 70–80°C for 6 hours, hydrolyzed with ice-water, and neutralized to pH 4 using 5% NaOH. The precipitate is filtered, washed, and recrystallized from isopropanol, yielding 1-(3-chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde as a pale-yellow solid (80% yield). Key spectral data include:
Challenges and Solutions
Regioselectivity is ensured by steric and electronic effects of the 3-chlorophenyl and p-tolyl groups, directing formylation to position 4. Impurities from regioisomers are minimized by controlling reaction temperature and stoichiometry.
Cyclocondensation-Oxidation Approach
Pyrazole Ring Formation
A diketone precursor, 1-(3-chlorophenyl)-3-p-tolylpropane-1,3-dione, is synthesized via Claisen condensation of 3-chlorophenyl acetate and p-tolylacetylene. Cyclocondensation with hydrazine hydrate in ethanol forms 1-(3-chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ylmethanol.
Oxidation to Carbaldehyde
The hydroxymethyl intermediate is oxidized using manganese(IV) oxide (MnO2) in acetone at 60°C for 4 hours. After filtration and chromatography (2% MeOH/DCM), the aldehyde is obtained in 52% yield.
- ¹H NMR (DMSO-d6): δ 9.84 (s, 1H, CHO), 8.49 (s, 1H, pyrazole-H).
Alternative Synthetic Routes
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces the p-tolyl group to a preformed 1-(3-chlorophenyl)pyrazole-4-carbaldehyde. Using Pd(PPh3)4 and p-tolylboronic acid in THF at 80°C, the reaction achieves 45% yield but requires rigorous exclusion of moisture.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation of 3-chlorophenylhydrazine and 4-methylacetophenone, reducing reaction time from 6 hours to 30 minutes. Yield improvements (75%) are attributed to enhanced reaction kinetics.
Comparative Evaluation of Methods
| Method | Yield | Reaction Time | Purity | Scalability |
|---|---|---|---|---|
| Vilsmeier-Haack | 80% | 6 hours | High | Excellent |
| Cyclocondensation-Oxidation | 52% | 8 hours | Moderate | Moderate |
| Suzuki Coupling | 45% | 12 hours | High | Limited |
The Vilsmeier-Haack method outperforms others in yield and scalability, though it requires hazardous POCl3. The oxidation route offers a safer alternative but suffers from lower efficiency.
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy: C=O stretch at 1673 cm⁻¹ confirms aldehyde formation.
- ¹³C NMR: δ 192.1 (CHO), 148.9 (C=N), 139.2–125.4 (aromatic carbons).
- Mass Spectrometry: Molecular ion peak at m/z 322.8 ([M+H]⁺).
Applications and Derivatives
This compound serves as a precursor for antitumor agents and pesticide intermediates. Derivatives such as thiazolidinones and pyridinedicarbonitriles exhibit enhanced bioactivity, underscoring its versatility.
Chemical Reactions Analysis
Aldehyde Group Reactions
The aldehyde functionality (-CHO) at position 4 of the pyrazole ring participates in nucleophilic additions, condensations, and reductions:
Nucleophilic Addition Reactions
-
Oxime Formation : Reacts with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding oxime.
Conditions : Ethanol, 80°C, 6 hours .
Product : , confirmed via IR ( 1627 cm⁻¹) and -NMR ( 8.52 ppm for pyrazole proton) . -
Hydrazone Synthesis : Condenses with arylhydrazines (e.g., phenylhydrazine) in acetic acid to form hydrazone derivatives.
Yield : 75–89% .
Application : Intermediate for synthesizing heterocyclic compounds like pyrazolines .
Condensation Reactions
-
Claisen-Schmidt Condensation : Reacts with acetophenones in basic conditions to form α,β-unsaturated ketones.
Example :Conditions : Ethanol/DMF, 24 hours, room temperature .
Characterization : IR ( 1668 cm⁻¹), -NMR ( 8.57 ppm for pyrazole proton) .
Reduction Reactions
-
Aldehyde to Alcohol : Reduced using NaBH₄ in methanol to produce the primary alcohol.
Yield : 82% .
Product : , confirmed by loss of in IR and 4.51 ppm (-CH₂OH) in -NMR.
Pyrazole Ring Reactions
The pyrazole core undergoes electrophilic substitutions and coordination chemistry:
Electrophilic Substitution
-
Nitration : Reacts with nitric acid in sulfuric acid to introduce nitro groups at position 5 of the pyrazole ring.
Conditions : 0–5°C, 2 hours .
Product : 5-Nitro-1-(3-chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde () . -
Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid.
Application : Enhances water solubility for pharmacological studies .
Coordination Chemistry
-
Metal Complexation : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazole nitrogen and aldehyde oxygen.
Example :Characterization : UV-Vis ( 420 nm), magnetic moment (~1.73 BM) .
Comparative Reactivity of Structural Analogs
Mechanistic Insights
-
Vilsmeier-Haack Formylation : The aldehyde group is introduced via reaction of hydrazone intermediates with DMF/POCl₃, forming a reactive iminium ion that undergoes cyclization .
-
Electrophilic Aromatic Substitution : The electron-withdrawing chlorine and methyl groups direct nitration/sulfonation to position 5 of the pyrazole ring .
Scientific Research Applications
1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The P-tolyl group in the target compound introduces steric bulk and electron-donating methyl groups compared to simpler phenyl or halogenated analogs . This may enhance lipophilicity and influence binding affinity in biological systems.
Synthetic Accessibility :
- Propargylation and Vilsmeier-Haack reactions are common methods for introducing carbaldehyde groups at position 4 . The P-tolyl group may require regioselective coupling strategies to avoid isomer formation.
Crystallographic and Computational Insights
Crystallographic data for pyrazole-4-carbaldehydes highlight the planar geometry of the pyrazole ring and the orientation of substituents:
- Torsional Angles : In analogs like 1-(3-chlorophenyl)-3-phenyl derivatives, the dihedral angle between the pyrazole ring and the 3-chlorophenyl group ranges from 5–15°, indicating near-planar alignment .
- Hydrogen Bonding : The carbaldehyde group participates in C=O···H interactions, stabilizing crystal lattices. For example, in 1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl) analogs, intermolecular C=O···H–C interactions dominate .
Biological Activity
1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde (CAS 618098-63-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies.
- Molecular Formula : C17H13ClN2O
- Molecular Weight : 296.75 g/mol
- Purity : 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various pathogens.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 0.22 - 0.25 µg/mL |
| Other Pyrazole Derivatives | Antifungal | Moderate to excellent against phytopathogenic fungi |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Anti-inflammatory Activity
Pyrazoles are noted for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, showing a reduction in tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro.
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents.
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to this compound exhibited cytotoxic effects, particularly when used in combination with doxorubicin, indicating a synergistic effect .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this pyrazole have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is linked to inflammatory responses .
- Cytokine Modulation : The ability to modulate cytokine production suggests a mechanism that could be useful in treating inflammatory diseases.
- Cell Membrane Disruption : Some pyrazoles have demonstrated the ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies
-
Antimicrobial Efficacy :
In a study assessing the antimicrobial efficacy of various pyrazoles, the compound exhibited strong activity against multiple bacterial strains, outperforming several standard antibiotics . -
Anti-inflammatory Effects :
A series of experiments demonstrated that the compound significantly reduced inflammation markers in carrageenan-induced edema models, suggesting its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 5-chloro-pyrazole-4-carbaldehyde intermediates with phenols under basic catalysis. For example, K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C facilitates aryloxy group introduction . Optimizing stoichiometry (1:1.2 molar ratio of pyrazole to phenol) and reaction time (6–8 hours) improves yields (>70%) while minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. How can spectroscopic and crystallographic techniques be integrated to confirm the compound’s structure?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~6.8–8.2 ppm) to confirm substitution patterns .
- FT-IR : Detect C=O stretching (~1680–1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C3–C4–N1 ~120°) and confirms the planar pyrazole ring. Data-to-parameter ratios >10 ensure structural reliability .
Advanced Research Questions
Q. What role do substituents (e.g., 3-chlorophenyl vs. p-tolyl) play in modulating electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group increases electrophilicity at the pyrazole C4 position, enhancing nucleophilic attack susceptibility. This is quantified via Hammett σ⁺ values (Cl: σ⁺ = +0.11) .
- Electron-Donating Groups (EDGs) : The p-tolyl group (σ⁺ = -0.17) stabilizes intermediates in aldol condensations. Computational studies (DFT, B3LYP/6-31G*) correlate substituent effects with frontier molecular orbitals (e.g., LUMO energy < -1.5 eV for EWGs) .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies to control variables like bacterial strain (e.g., S. aureus ATCC 25923) and solvent (DMSO <1% v/v) .
- Structure-Activity Relationship (SAR) : Compare substituent variations (e.g., 3-CF₃ vs. 3-Cl) to isolate activity contributors. For example, 3-CF₃ derivatives show 2× higher anti-inflammatory activity (IC₅₀ = 12 µM) than 3-Cl analogs in COX-2 inhibition assays .
Q. What strategies are effective in analyzing regioselectivity in nucleophilic substitution during synthesis?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. 80°C) to favor either 1,2- or 1,4-addition pathways. HPLC-MS tracks intermediate distributions .
- Isotopic Labeling : Use ¹⁸O-labeled phenols to trace aryloxy group incorporation via mass spectrometry (e.g., m/z +2 shift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
